Cimifugin beta-D-glucopyranoside
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Overview
Description
Cimifugin beta-D-glucopyranoside, also known as prim-O-glucosylcimifugin, is a naturally occurring compound found in the roots of Saposhnikovia divaricata, a traditional Chinese medicinal herb. This compound is a derivative of cimifugin and belongs to the class of chromones. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, immunosuppressive, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cimifugin beta-D-glucopyranoside can be synthesized through various chemical reactions involving the glucosylation of cimifugin. One common method involves the use of glucosyl donors such as glucose or glucosyl bromide in the presence of catalysts like silver carbonate or silver oxide. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from the roots of Saposhnikovia divaricata. The roots are first dried and ground into a fine powder, followed by extraction using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Cimifugin beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The glucopyranoside moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Chemistry: It is used as a reference compound in chromatographic studies and as a standard for quality control in herbal medicine.
Biology: The compound exhibits significant anti-inflammatory and immunosuppressive properties, making it a valuable tool in studying inflammatory pathways and immune responses.
Medicine: Cimifugin beta-D-glucopyranoside has shown potential in treating conditions such as atopic dermatitis, rheumatoid arthritis, and certain types of cancer. .
Mechanism of Action
Cimifugin beta-D-glucopyranoside exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Immunosuppressive Action: This compound modulates the activity of immune cells, including T cells and macrophages, by inhibiting the production of nitric oxide and other inflammatory mediators.
Anticancer Action: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases.
Comparison with Similar Compounds
Cimifugin beta-D-glucopyranoside is unique compared to other similar compounds due to its specific glucopyranoside moiety and its potent biological activities. Similar compounds include:
Cimifugin: The aglycone form of this compound, which lacks the glucopyranoside moiety but retains similar biological activities.
4’-O-β-D-glucosyl-5-O-methylvisamminol: Another chromone derivative found in Saposhnikovia divaricata with similar anti-inflammatory and immunosuppressive properties.
Feruloylcimifugin: A derivative of cimifugin with an additional feruloyl group, exhibiting enhanced anti-inflammatory and antioxidant activities.
This compound stands out due to its specific molecular structure and its broad range of biological activities, making it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUVHOSBSDYXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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